molecular formula C16H14N6O2S2 B2879140 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034463-67-5

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2879140
CAS RN: 2034463-67-5
M. Wt: 386.45
InChI Key: ZQSLVBVUQRFCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a thiadiazole ring. These types of compounds are often used in the development of new drugs and other chemical products .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the pyrazole and pyridine rings might participate in electrophilic substitution reactions, while the sulfonamide group might undergo hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would need to be determined experimentally. These properties would be influenced by factors such as the compound’s molecular structure and the nature of its functional groups .

Mechanism of Action

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mode of Action

The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the modulation of various biological processes that are dependent on NAD+ .

Biochemical Pathways

The activation of NAMPT by the compound affects the NAD+ salvage pathway . This pathway is crucial for recycling NAD+, which is a coenzyme involved in redox reactions, cellular respiration, and energy metabolism. By enhancing NAMPT activity, the compound increases the production of NAD+, thereby influencing these biochemical pathways .

Pharmacokinetics

It’s known that the compound’s activity is accompanied with attenuated cyp direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound has been optimized to reduce potential drug-drug interactions mediated by CYP enzymes, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The activation of NAMPT by the compound leads to an increase in NAD+ production . This can have various molecular and cellular effects, given the role of NAD+ in numerous biological processes. For instance, it could potentially influence cellular metabolism, energy production, and the aging process .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, investigations into its potential uses, and the development of more efficient synthesis methods .

properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S2/c1-22-14(5-6-18-22)12-7-11(8-17-10-12)9-19-26(23,24)15-4-2-3-13-16(15)21-25-20-13/h2-8,10,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSLVBVUQRFCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.